Cas no 1429901-33-6 ((5-Bromo-7-methyl-1H-indol-2-yl)methanol)

(5-Bromo-7-methyl-1H-indol-2-yl)methanol structure
1429901-33-6 structure
商品名:(5-Bromo-7-methyl-1H-indol-2-yl)methanol
CAS番号:1429901-33-6
MF:C10H10BrNO
メガワット:240.09650182724
MDL:MFCD24038407
CID:4784565

(5-Bromo-7-methyl-1H-indol-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (5-Bromo-7-methyl-1H-indol-2-yl)methanol
    • MDL: MFCD24038407
    • インチ: 1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3
    • InChIKey: MZOLNDHAWVEZKE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C2=C(C=1)C=C(CO)N2

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 36

(5-Bromo-7-methyl-1H-indol-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
223308-1g
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, 95% min
1429901-33-6 95%
1g
$1809.00 2023-09-09
TRC
B205095-100mg
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6
100mg
$ 935.00 2022-06-01
Chemenu
CM256615-5g
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6 95%+
5g
$1449 2021-08-04
Chemenu
CM256615-1g
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6 95%+
1g
$767 2021-08-04
Chemenu
CM256615-1g
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6 95%+
1g
$812 2023-02-02
Chemenu
CM256615-10g
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6 95%+
10g
$1964 2021-08-04
TRC
B205095-50mg
(5-Bromo-7-methyl-1H-indol-2-yl)methanol
1429901-33-6
50mg
$ 565.00 2022-06-01
Matrix Scientific
223308-500mg
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, 95% min
1429901-33-6 95%
500mg
$1004.00 2023-09-09

(5-Bromo-7-methyl-1H-indol-2-yl)methanol 関連文献

(5-Bromo-7-methyl-1H-indol-2-yl)methanolに関する追加情報

The Chemical Compound (5-Bromo-7-methyl-1H-indol-2-yl)methanol: A Comprehensive Overview

The compound (5-Bromo-7-methyl-1H-indol-2-yl)methanol, with the CAS number 1429901-33-6, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and structural versatility. The indole ring system, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, forms the core of this molecule. The presence of a bromine atom at the 5-position and a methyl group at the 7-position introduces unique electronic and steric properties, while the hydroxymethyl group at the 2-position adds further functional complexity.

Recent studies have highlighted the potential of (5-Bromo-7-methyl-1H-indol-2-yl)methanol as a promising lead compound in drug discovery. Researchers have explored its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases, chronic inflammation, and oxidative stress-related disorders. The bromine substituent at the 5-position is particularly significant, as it enhances the molecule's ability to interact with specific biological targets, such as protein kinases and receptors.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic methodologies have enabled more efficient and scalable production of this compound, which is crucial for its potential translation into clinical applications.

The pharmacokinetic profile of (5-Bromo-7-methyl-1H-indol-2-yl)methanol has also been investigated in preclinical models. Studies indicate that this compound exhibits moderate bioavailability and favorable pharmacokinetic properties, which are essential for its efficacy as an orally administered drug. However, further research is required to optimize its pharmacokinetic parameters and minimize potential toxicity.

From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulatory guidelines to minimize ecological impact. The use of sustainable chemical practices and green chemistry principles is encouraged to ensure the responsible production and utilization of this compound.

In conclusion, (5-Bromo-7-methyl-1H-indol-2-yli)methanol represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic purposes. Its unique structure, coupled with its promising biological activities, positions it as a key player in future drug development efforts. Continued research into its mechanisms of action, optimization strategies, and clinical potential will undoubtedly shed further light on its role in advancing medical science.

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